molecular formula C13H26N2O2 B6589706 rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans CAS No. 2354145-51-8

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans

Cat. No. B6589706
CAS RN: 2354145-51-8
M. Wt: 242.4
InChI Key:
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Description

Rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans (RMBAC, trans) is an organic compound that has been used in a variety of scientific research applications. RMBAC, trans is a chiral compound that is composed of a tert-butyl group and two asymmetrically substituted cyclohexyl rings. The compound is colorless and crystalline in nature and has a melting point of approximately 85 °C.

Scientific Research Applications

RMBAC, trans has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and the development of new drugs. The compound has also been used to study the effects of chirality on the properties of organic compounds, as well as to investigate the effects of different substituents on the reactivity of organic compounds.

Mechanism of Action

RMBAC, trans has been shown to interact with proteins in a variety of ways. The compound has been found to bind to amino acid residues in the active site of enzymes, resulting in the inhibition of enzyme activity. Additionally, the compound has been found to bind to the active site of proteins, resulting in the alteration of protein structure and activity.
Biochemical and Physiological Effects
RMBAC, trans has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Additionally, the compound has been found to have anti-inflammatory and analgesic effects, as well as to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

RMBAC, trans has several advantages and limitations for use in laboratory experiments. One of the major advantages of using RMBAC, trans is its high solubility in a variety of organic solvents. Additionally, the compound is relatively stable and has a low toxicity. However, the compound has a low melting point, which can make it difficult to use in certain types of experiments. Additionally, the compound is expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of RMBAC, trans in scientific research. One potential direction is the development of new drugs that utilize the compound’s properties. Additionally, the compound could be used to develop new methods for the production of chiral compounds. Additionally, the compound could be used to study the effects of chirality on the properties of organic compounds. Finally, the compound could be used to investigate the effects of different substituents on the reactivity of organic compounds.

Synthesis Methods

RMBAC, trans is synthesized through a two-step process. The first step involves the reaction of 4-aminocyclohexanemethanol with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction produces a tert-butyl-N-methyl-N-cyclohexylmethane carbamate intermediate. The second step involves the reaction of this intermediate with a strong acid such as hydrochloric acid, which produces rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans involves the protection of the amine group followed by the coupling of the protected amine with tert-butyl N-methylcarbamate. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "4-aminocyclohexanol", "Boc anhydride", "N,N-diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of 4-aminocyclohexanol with Boc anhydride and N,N-diisopropylethylamine in dichloromethane", "Step 2: Coupling of the protected amine with tert-butyl N-methylcarbamate in the presence of N,N-diisopropylethylamine in dichloromethane", "Step 3: Deprotection of the Boc group with hydrochloric acid in methanol", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate", "Step 5: Extraction of the product with ethyl acetate", "Step 6: Drying of the organic layer with sodium sulfate", "Step 7: Concentration of the organic layer under reduced pressure", "Step 8: Purification of the crude product by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent" ] }

CAS RN

2354145-51-8

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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